4-Chloro-5-{[(propan-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-((isopropylthio)methyl)isoxazol-3(2H)-one is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chloro group at the fourth position, an isopropylthio group at the fifth position, and a methyl group at the third position of the isoxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-((isopropylthio)methyl)isoxazol-3(2H)-one typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkene.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Isopropylthio Group: The isopropylthio group can be attached through a nucleophilic substitution reaction using isopropylthiol and a suitable leaving group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-((isopropylthio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new isoxazole derivatives with different functional groups.
Scientific Research Applications
4-Chloro-5-((isopropylthio)methyl)isoxazol-3(2H)-one has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-5-((isopropylthio)methyl)isoxazol-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-methylisoxazole: Similar structure but lacks the isopropylthio group.
5-(Isopropylthio)-3-methylisoxazole: Similar structure but lacks the chloro group.
4-Chloro-3-methylisoxazole: Similar structure but lacks the isopropylthio group.
Uniqueness
4-Chloro-5-((isopropylthio)methyl)isoxazol-3(2H)-one is unique due to the presence of both the chloro and isopropylthio groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
89660-94-6 |
---|---|
Molecular Formula |
C7H10ClNO2S |
Molecular Weight |
207.68 g/mol |
IUPAC Name |
4-chloro-5-(propan-2-ylsulfanylmethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C7H10ClNO2S/c1-4(2)12-3-5-6(8)7(10)9-11-5/h4H,3H2,1-2H3,(H,9,10) |
InChI Key |
HLPFILHIVDOJTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCC1=C(C(=O)NO1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.